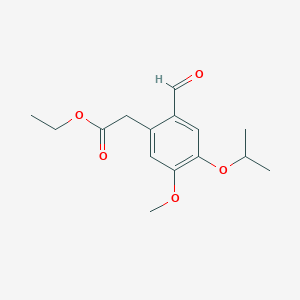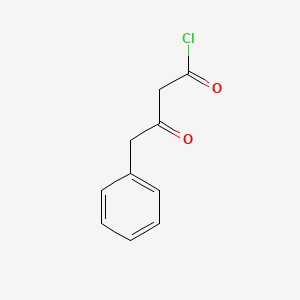
3',5'-Dichloro-4'-methylphenacyl bromide
Overview
Description
3’,5’-Dichloro-4’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenacyl bromide structure. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3’,5’-Dichloro-4’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-4’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Chemical Reactions Analysis
3’,5’-Dichloro-4’-methylphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’,5’-Dichloro-4’-methylphenacyl bromide is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of various phenacyl derivatives.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-4’-methylphenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modify the structure and function of biomolecules, making it useful in various biochemical and pharmacological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Comparison with Similar Compounds
3’,5’-Dichloro-4’-methylphenacyl bromide can be compared with similar compounds such as:
2’,5’-Dichloro-4’-methylphenacyl bromide: This compound has a similar structure but with the chlorine atoms positioned differently, leading to variations in reactivity and applications.
3’,5’-Dichloro-4’-methylacetophenone: The precursor to 3’,5’-Dichloro-4’-methylphenacyl bromide, used in its synthesis.
4’-Methylphenacyl bromide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
The uniqueness of 3’,5’-Dichloro-4’-methylphenacyl bromide lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(3,5-dichloro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPMTBIEBZPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)
